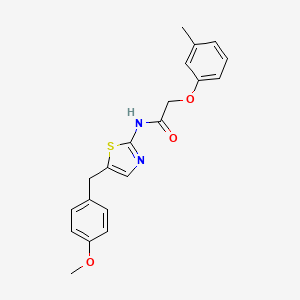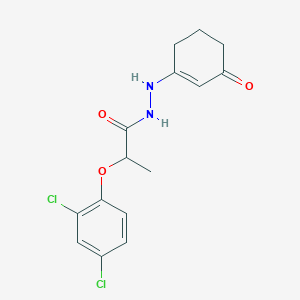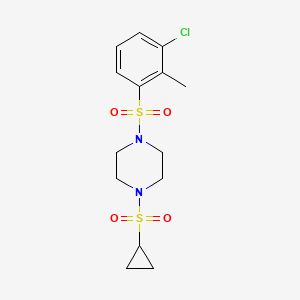
1-((3-Chloro-2-methylphenyl)sulfonyl)-4-(cyclopropylsulfonyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-((3-Chloro-2-methylphenyl)sulfonyl)-4-(cyclopropylsulfonyl)piperazine, also known as CSP or ML364, is a small molecule inhibitor that has gained attention in scientific research due to its potential therapeutic applications. The compound was first synthesized in 2012 by the Scripps Research Institute and has since been studied extensively for its mechanism of action and potential uses.
Mécanisme D'action
1-((3-Chloro-2-methylphenyl)sulfonyl)-4-(cyclopropylsulfonyl)piperazine works by inhibiting the activity of a specific enzyme called N-myristoyltransferase (NMT). This enzyme is involved in the process of protein myristoylation, which is essential for the proper functioning of various cellular processes. By inhibiting NMT, 1-((3-Chloro-2-methylphenyl)sulfonyl)-4-(cyclopropylsulfonyl)piperazine can disrupt the activity of certain proteins involved in cancer cell growth and proliferation.
Biochemical and Physiological Effects:
Studies have shown that 1-((3-Chloro-2-methylphenyl)sulfonyl)-4-(cyclopropylsulfonyl)piperazine can have a variety of biochemical and physiological effects. In addition to its inhibitory effects on NMT, 1-((3-Chloro-2-methylphenyl)sulfonyl)-4-(cyclopropylsulfonyl)piperazine has been shown to affect the expression of various genes involved in cancer cell growth and proliferation. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 1-((3-Chloro-2-methylphenyl)sulfonyl)-4-(cyclopropylsulfonyl)piperazine in lab experiments is its specificity for NMT. This allows researchers to target specific pathways and enzymes involved in cancer cell growth without affecting other cellular processes. However, one limitation of using 1-((3-Chloro-2-methylphenyl)sulfonyl)-4-(cyclopropylsulfonyl)piperazine is its potential toxicity at higher concentrations, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for research involving 1-((3-Chloro-2-methylphenyl)sulfonyl)-4-(cyclopropylsulfonyl)piperazine. One area of focus is the development of more potent and selective inhibitors of NMT. Additionally, studies are underway to investigate the potential uses of 1-((3-Chloro-2-methylphenyl)sulfonyl)-4-(cyclopropylsulfonyl)piperazine in the treatment of other diseases, such as parasitic infections and viral infections. Finally, researchers are studying the potential use of 1-((3-Chloro-2-methylphenyl)sulfonyl)-4-(cyclopropylsulfonyl)piperazine in combination with other drugs to enhance its therapeutic effects.
Méthodes De Synthèse
The synthesis of 1-((3-Chloro-2-methylphenyl)sulfonyl)-4-(cyclopropylsulfonyl)piperazine involves a multi-step process that includes the reaction of 3-chloro-2-methylbenzenesulfonyl chloride with piperazine, followed by the reaction of the resulting intermediate with cyclopropylsulfonyl chloride. The final product is obtained through a purification process that involves recrystallization.
Applications De Recherche Scientifique
1-((3-Chloro-2-methylphenyl)sulfonyl)-4-(cyclopropylsulfonyl)piperazine has been studied for its potential therapeutic applications in various scientific research studies. One of the primary areas of focus has been in the treatment of cancer. Studies have shown that 1-((3-Chloro-2-methylphenyl)sulfonyl)-4-(cyclopropylsulfonyl)piperazine can inhibit the growth of cancer cells by targeting specific enzymes and pathways involved in the progression of cancer.
Propriétés
IUPAC Name |
1-(3-chloro-2-methylphenyl)sulfonyl-4-cyclopropylsulfonylpiperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN2O4S2/c1-11-13(15)3-2-4-14(11)23(20,21)17-9-7-16(8-10-17)22(18,19)12-5-6-12/h2-4,12H,5-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEFLSLYXSJEATA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)S(=O)(=O)N2CCN(CC2)S(=O)(=O)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


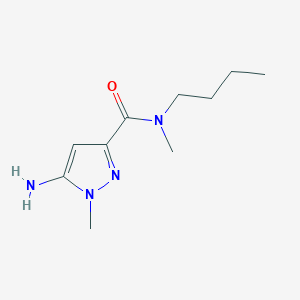
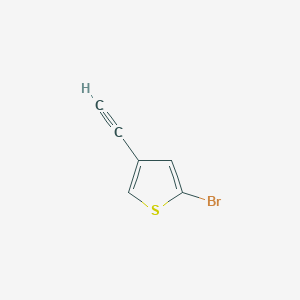
![3-(Trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-5-amine](/img/structure/B2614279.png)
![2-(7-(4-fluorophenyl)-4-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)-N-phenethylacetamide](/img/structure/B2614280.png)
![1-Methyl-3-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidine-1-carbonyl]pyridin-2-one](/img/structure/B2614281.png)
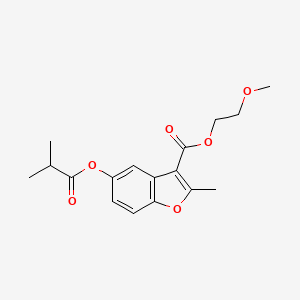
![2-[(Tert-butoxy)carbonyl]-2-azaspiro[4.4]nonane-3-carboxylic acid](/img/structure/B2614286.png)
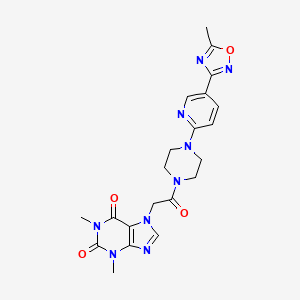
![1-allyl-7-isopentyl-3,9-dimethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2614291.png)
![N-(3-cyano-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide hydrochloride](/img/structure/B2614292.png)
![7-(2,5-Dimethoxyphenyl)-2-(3,4-dimethoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2614294.png)
